molecular formula C10H13ClN2 B13694765 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B13694765
M. Wt: 196.67 g/mol
InChI Key: BNGUYAFPBJNWQV-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that belongs to the class of cyclopenta[d]pyrimidines This compound is characterized by its unique structure, which includes a chloro group at the 2-position and an isopropyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst . The reaction conditions usually require an inert atmosphere and temperatures ranging from 20°C to 50°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium alkoxide, hydrogen sulfide, and various alkylating agents. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The chloro and isopropyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Similar structure but lacks the isopropyl group.

    4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Similar structure but with a chloro group at the 4-position instead of the 2-position.

    2-Chloro-4-(2,4-difluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Contains additional fluorine atoms on the phenyl ring.

Uniqueness

The uniqueness of 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-4-propan-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C10H13ClN2/c1-6(2)9-7-4-3-5-8(7)12-10(11)13-9/h6H,3-5H2,1-2H3

InChI Key

BNGUYAFPBJNWQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC2=C1CCC2)Cl

Origin of Product

United States

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